molecular formula C16H13IO3 B1323967 3-Ethoxycarbonyl-4'-iodobenzophenone CAS No. 890098-47-2

3-Ethoxycarbonyl-4'-iodobenzophenone

Cat. No. B1323967
M. Wt: 380.18 g/mol
InChI Key: VQGUWISMOPWHSG-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyl-4'-iodobenzophenone, also known as 4-iodo-3-ethoxycarbonylbenzophenone, is a chemical compound that is used in a variety of scientific research applications. It is a white, odorless crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. The compound is synthesized by the condensation of 4-iodobenzophenone and ethyl chloroformate. It is used in pharmaceuticals, organic synthesis, and analytical chemistry.

Scientific Research Applications

  • Synthesis of Derivatives :

    • 3-Ethoxycarbonyl-4'-iodobenzophenone has been used in the synthesis of various organic compounds. For instance, it played a role in the synthesis of derivatives of 7-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophene and 7-hydroxybenzo[b]thiophene (Kharizomenova et al., 1984).
  • Creation of Novel Compounds :

    • This compound was integral in creating novel substances such as 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine, showcasing its versatility in the formation of complex organic structures (Kimura & Morosawa, 1979).
  • Research in Phytochemistry :

    • In phytochemical studies, related compounds like [E]-4-ethoxycarbonyl-3-(4′-hydroxyphenyl)-but-2-en-1-carboxylic acid have been isolated and studied for their properties and applications in natural sciences (Rasmussen, Wolff, & Rudolph, 1995).
  • Pharmacological Investigations :

    • Although outside the drug use and dosage scope, it's worth noting that compounds with structural similarities have been studied for their potential pharmacological properties, such as antitubulin agents in cancer research (Romagnoli et al., 2020).
  • Green Chemistry Applications :

  • Synthetic Chemistry Development :

  • Liquid Crystal Research :

    • Research into the mesomorphic properties of certain compounds has involved derivatives of 3-Ethoxycarbonyl-4'-iodobenzophenone, contributing to the understanding of liquid crystals (Okamoto, Umeda, & Takenaka, 1998).
  • Reductive Transformations :

    • Studies on the reduction of o-hydroxyaromatic carboxylic acids have utilized ethoxycarbonyl derivatives, indicating its importance in chemical transformations (Minami & Kijima, 1979).
  • Anticancer and Antiangiogenic Activity :

    • Compounds with the ethoxycarbonyl group have been evaluated for their anticancer and antiangiogenic activity, highlighting its potential in medicinal chemistry (Romagnoli et al., 2015).
  • Nanotechnology Applications :

    • The compound has found applications in nanotechnology, specifically in the grafting of carbon nanofibers, demonstrating its utility in advanced material science (Baek, Lyons, & Tan, 2004).

properties

IUPAC Name

ethyl 3-(4-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(17)9-7-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGUWISMOPWHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641532
Record name Ethyl 3-(4-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxycarbonyl-4'-iodobenzophenone

CAS RN

890098-47-2
Record name Ethyl 3-(4-iodobenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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